Malabaricone B
Overview
Description
Synthesis Analysis
The synthesis of Malabaricone B, along with Malabaricone C, has been achieved through a cross-metathesis strategy, demonstrating an efficient route to these compounds. This methodology allows for the convenient access to various members of the malabaricone family, with the synthesis of ω-aryl heptyl bromide being a crucial step (Kundu & Nayak, 2017).
Molecular Structure Analysis
The molecular structure of Malabaricone A, closely related to Malabaricone B, showcases two benzene rings linked through a C9 alkyl chain, providing insight into the structural framework of these compounds. This structure is stabilized by both intra- and intermolecular hydrogen-bonding interactions, indicative of the potential chemical behavior of Malabaricone B as well (Bauri et al., 2006).
Chemical Reactions and Properties
Malabaricone B exhibits significant antioxidant activity, as demonstrated through various assays. It can prevent lipid peroxidation more efficiently than curcumin, attributed to its radical scavenging and Fe(II) chelation capacities. This antioxidant activity underlines the potential chemical reactions Malabaricone B can undergo, particularly in neutralizing free radicals (Patro et al., 2005).
Physical Properties Analysis
While specific physical properties of Malabaricone B are not directly reported, the molecular structure analysis and synthesis pathways suggest that its physical characteristics are influenced by its phenolic nature and structural stability provided by hydrogen bonding. These factors likely contribute to its solid state at room temperature and its solubility in organic solvents.
Chemical Properties Analysis
Malabaricone B's chemical properties are closely tied to its antioxidant activity, ability to inhibit DNA adduct formation, and its interaction with various biological molecules. Its efficacy in preventing oxidative stress and modulating inflammatory responses suggests a reactive nature towards oxidative species and a potential for chemical modifications influencing biological pathways. The compound's interaction with cellular components underscores its chemically active sites and the possibility of undergoing metabolic transformations within biological systems (Martati et al., 2014).
Scientific Research Applications
- Summary of the Application : Malabaricone B (MB) has been identified as a potent antistaphylococcal agent . It is one of the naturally abundant secondary metabolites (malabaricones A–D) present in the Myristicaceae family . Malabaricones have previously been reported to possess various biological activities including antimicrobial activity .
- Methods of Application or Experimental Procedures : Malabaricones (A–D) were screened against an ESKAPE pathogen panel via broth microdilution assays . The hit compounds were then tested against Vero cells via MTT assays to determine their selectivity index . Their activity against clinical drug-resistant strains was evaluated . Further, time–kill kinetics against S. aureus were determined along with the ability to synergize with approved drugs via chequerboard assays . The hit compound’s in vitro post-antibiotic effect (PAE) and propensity to generate resistance to S. aureus was determined . Its activity against intracellular S. aureus in a J774 macrophage model of infection and ability to eradicate pre-formed S. aureus biofilms in vitro was ascertained . Finally, the hit compound’s in vivo efficacy was determined in a murine neutropenic S. aureus thigh infection model .
- Results or Outcomes : MB demonstrated a potent in vitro antistaphylococcal profile including equipotent activity against clinical MDR S. aureus and Enterococcus sp. with MIC 1–2 mg/L . MB exhibited concentration-dependent bactericidal activity with complete killing at 5 × MIC within 15 min of exposure with no regrowth up to 24 h . MB also displayed PAE of ∼22 h at 10 × MIC . It also has very low propensity for generation of resistance to S. aureus ATCC 29213 . MB significantly eradicated pre-formed S. aureus biofilms and reduced intracellular S. aureus in the J774 macrophage infection model as well . MB strongly synergized with gentamicin at 1 × MIC in vitro with complete killing at 24 h as compared with untreated S. aureus . MB also possessed significant in vivo activity against S. aureus at 50 mg/kg BID dose with ∼0.5 log 10 cfu/g reduction in thigh compared with untreated mice .
properties
IUPAC Name |
1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAPDMKKECXPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212720 | |
Record name | Malabaricone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malabaricone B | |
CAS RN |
63335-24-0 | |
Record name | Malabaricone B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63335-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malabaricone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malabaricone B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malabaricone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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